molecular formula C6H15N B1341997 2,3-Dimethylbutan-1-amine CAS No. 66553-05-7

2,3-Dimethylbutan-1-amine

Cat. No. B1341997
CAS RN: 66553-05-7
M. Wt: 101.19 g/mol
InChI Key: GBMSZXWHMSSBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylbutan-1-amine is a chemical compound that is structurally characterized by the presence of two methyl groups on a butane backbone with an amine functional group at the first carbon. This structure is a derivative of butane and is a part of the diamine family, which includes molecules with two amine groups.

Synthesis Analysis

The synthesis of compounds related to 2,3-dimethylbutan-1-amine can involve various chemical reactions. For instance, the synthesis of 2-amino-2,3-dimethylbutanamide, a compound closely related to 2,3-dimethylbutan-1-amine, was achieved by reacting 2-amino-2,3-dimethylbutanonitrile with sulfuric acid, resulting in a racemic mixture of enantiomers .

Molecular Structure Analysis

The molecular structure of related complexes, such as [Co(tmen)3]3+ and [Co(tmen)3]2+ where tmen stands for 2,3-dimethylbutane-2,3-diamine, has been determined through crystallography. These complexes exhibit a strong trigonal distortion in the octahedral CoN6 core, with significant twist angles and average Co-N distances that vary depending on the oxidation state of the cobalt ion .

Chemical Reactions Analysis

The reactivity of amines similar to 2,3-dimethylbutan-1-amine has been studied in solid-gas reactions. For example, 1,3-dimethylbarbituric acid was reacted with various amines, including NH(CH3)2, to form different barbiturate salts. These reactions were characterized by techniques such as X-ray powder diffraction and UV-Vis spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dimethylbutan-1-amine derivatives can be inferred from the studies on related compounds. The crystal and molecular structure analysis provides insights into the bond lengths and angles, which are crucial for understanding the physical properties such as melting points and solubility. The chemical reactions analysis indicates the reactivity of the amine group in solid-gas reactions, which is essential for understanding its chemical behavior and potential applications .

Scientific Research Applications

Catalyst Design and Reaction Mechanisms

A notable application of 2,3-dimethylbutan-1-amine in scientific research is in the realm of catalyst design and reaction mechanisms. For instance, the compound has been utilized in the development of bimetallic catalysts for the selective conversion of 2,3-dimethylbutane into 2,3-dimethylbutenes, showcasing its role in enhancing reaction selectivity and stability in dehydrogenation processes P. Rougé et al., 2019.

Synthesis of Nitrogen-Containing Compounds

Another significant application is in the synthesis of nitrogen-containing compounds. For example, 2,3-dimethylbutan-1-amine has been employed in the one-pot synthesis of 3,3-dimethylpyrrolidine-2-carbonitriles from 4-chloro-2,2-dimethylbutanal in water, demonstrating a convenient and environmentally friendly method for generating novel nitrogenous structures M. D’hooghe et al., 2009.

Organometallic Chemistry

In organometallic chemistry, 2,3-dimethylbutan-1-amine has been involved in the synthesis of complex cations with relatively undistorted square-planar geometry, contributing to the understanding of molecular structures and bonding in metal complexes Shenghua Li et al., 2009.

Environmental and Green Chemistry

Furthermore, 2,3-dimethylbutan-1-amine plays a role in environmental and green chemistry applications. For instance, its derivatives have been explored in supercritical CO2 as an effective medium for the heterogeneous telomerisation of butadiene, highlighting its potential in the development of environmentally benign chemical processes Lucinda J. A. Conceição et al., 2012.

Advanced Material Synthesis

In advanced material synthesis, the compound has been used in the generation of azadipyrromethene chromophores, which are of interest for a variety of scientific applications due to their unique optical properties Marco Grossi et al., 2012.

properties

IUPAC Name

2,3-dimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-5(2)6(3)4-7/h5-6H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMSZXWHMSSBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600331
Record name 2,3-Dimethylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylbutan-1-amine

CAS RN

66553-05-7
Record name 2,3-Dimethylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.